3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
CAS No.: 1190319-11-9
Cat. No.: VC3261001
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile - 1190319-11-9](/images/structure/VC3261001.png)
Specification
CAS No. | 1190319-11-9 |
---|---|
Molecular Formula | C8H4BrN3 |
Molecular Weight | 222.04 g/mol |
IUPAC Name | 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile |
Standard InChI | InChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H |
Standard InChI Key | SQLXNOWCFBCIMO-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=CNC2=C1C#N)Br |
Canonical SMILES | C1=CN=C2C(=CNC2=C1C#N)Br |
Introduction
Chemical Structure and Properties
Structural Features
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile consists of a fused bicyclic system comprising pyridine and pyrrole moieties. The compound features a bromine atom at the 3-position and a cyano (nitrile) group at the 7-position. This arrangement creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity. The bicyclic pyrrolo[3,2-b]pyridine system provides a rigid scaffold that can serve as a building block for more complex structures .
Chemical Identifiers
The compound is uniquely identified through various chemical nomenclature systems. Its precise identification is essential for database searches and regulatory documentation. The relevant chemical identifiers are presented in Table 1.
Table 1: Chemical Identifiers of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Identifier Type | Value |
---|---|
CAS Number | 1190319-11-9 |
Molecular Formula | C₈H₄BrN₃ |
InChI | InChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H |
InChI Key | SQLXNOWCFBCIMO-UHFFFAOYSA-N |
SMILES | N#CC1=CC=NC=2C(Br)=CNC12 |
The compound's molecular formula (C₈H₄BrN₃) indicates its composition of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .
Physical and Chemical Properties
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically exhibits moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethylformamide. The compound demonstrates stability under standard laboratory conditions, making it suitable for various synthetic applications. Its melting point and spectroscopic characteristics are important for identification and purity assessment. The bromine atom and cyano group significantly influence the compound's electronic properties, making it electron-deficient at specific positions .
Synthesis and Preparation Methods
Bromination Approaches
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves bromination of the corresponding non-brominated precursor. Similar bromination reactions, as seen with related compounds, often employ N-bromosuccinimide (NBS) or elemental bromine as brominating agents. For instance, in analogous systems, bromine in chloroform is used at temperatures ranging from 0°C to room temperature, with reaction times between 10 and 60 minutes . Alternatively, NBS with a base such as triethylamine in organic solvents like dichloromethane or THF has been employed at room temperature for 1-16 hours .
Palladium-Catalyzed Coupling Reactions
For constructing the pyrrolo[3,2-b]pyridine scaffold itself, palladium-catalyzed coupling reactions have proven effective in related systems. The Suzuki-Miyaura coupling, which involves the reaction of boronic acids or boronates with halogenated compounds, is particularly useful. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) has been used as a catalyst with potassium carbonate in dioxane/water mixtures at temperatures around 80°C . These methodologies could potentially be adapted for the synthesis or functionalization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.
Modern Synthetic Strategies
Contemporary approaches to synthesizing heteroaromatic compounds like 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile often involve transition metal-catalyzed reactions. The Suzuki reaction, well-established in organic synthesis, provides access to diversely substituted heterocycles through carbon-carbon bond formation. In related pyrrolo-pyridine systems, this reaction has been conducted using catalysts such as Pd(OAc)₂ with SPhos ligands . These methods could be applied to functionalize the 3-position after introducing the cyano group at the 7-position, or vice versa.
Chemical Reactivity
Nucleophilic Substitution Reactions
Applications in Medicinal Chemistry
Kinase Inhibition
Compounds structurally related to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile have demonstrated potential as kinase inhibitors. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown activity against fibroblast growth factor receptor (FGFR) kinases, which are implicated in various cancer types . Compound 4h, a pyrrolo[2,3-b]pyridine derivative, exhibited potent inhibitory activity against FGFR1-4 with IC₅₀ values of 7, 9, 25, and 712 nM, respectively . The presence of a bromine atom and a cyano group in 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may confer similar biological activities, making it a potential scaffold for developing kinase inhibitors.
Development of Novel Therapeutics
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile serves as a valuable intermediate in the synthesis of more complex bioactive compounds. Its unique structure allows for selective modifications at multiple positions, facilitating the development of focused compound libraries for biological screening. The relatively low molecular weight makes it an appealing lead compound for medicinal chemistry programs, where optimization of pharmacokinetic properties is often necessary .
Comparison with Structural Analogs
Structural Variations
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile belongs to a family of pyrrolo-pyridine compounds that differ in the arrangement of the fused rings and the position of substituents. A significant structural analog is 4-bromo-1H-pyrrolo[2,3-b]pyridine, which has a different fusion pattern of the pyrrole and pyridine rings . Another related compound is 3-bromo-1H-pyrrolo[3,2-b]pyridine, which lacks the cyano group at the 7-position. These structural variations influence the compounds' electronic properties, reactivity, and potential biological activities.
Table 2: Comparison of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with Structural Analogs
Compound | Ring Fusion Pattern | Substituents | Molecular Formula | CAS Number |
---|---|---|---|---|
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | [3,2-b] | Br at C-3, CN at C-7 | C₈H₄BrN₃ | 1190319-11-9 |
4-Bromo-1H-pyrrolo[2,3-b]pyridine | [2,3-b] | Br at C-4 | C₇H₅BrN₂ | Not provided |
3-Bromo-1H-pyrrolo[3,2-b]pyridine | [3,2-b] | Br at C-3 | C₇H₅BrN₂ | 23688-47-3 |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrrolo-pyridine derivatives is crucial for rational drug design. The position of the bromine atom and the presence of the cyano group significantly influence the biological activity of these compounds. In related systems, the substitution pattern on the pyrrolo-pyridine scaffold has been shown to affect binding affinity to kinase targets. For instance, compounds with substituents at specific positions have exhibited enhanced selectivity for certain FGFR isoforms . This knowledge can guide the design of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile derivatives with optimized biological properties.
Synthetic Applications as Intermediates
Building Block in Complex Molecule Synthesis
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile serves as a valuable building block in the synthesis of more complex molecular structures. Its reactivity profile, characterized by the bromine substituent and cyano group, enables diverse transformations. For example, the bromine atom can participate in metal-catalyzed coupling reactions with various partners, while the cyano group can be converted to different functional groups. These features make the compound a versatile intermediate in the preparation of bioactive molecules and materials.
Applications in Total Synthesis
The utility of pyrrolo-pyridine derivatives in total synthesis is demonstrated by their incorporation into natural products and pharmaceutical compounds. In the synthesis of pyrrolo[2,3-c]quinoline alkaloids like trigonoine B, similar heterocyclic scaffolds serve as key intermediates . The electrocyclization and cycloamination reactions employed in these syntheses could potentially be applied to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile for accessing novel heterocyclic systems with potential biological activities.
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